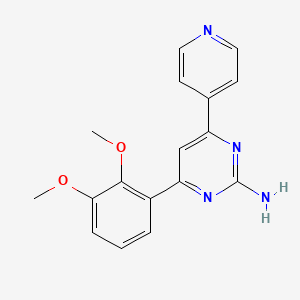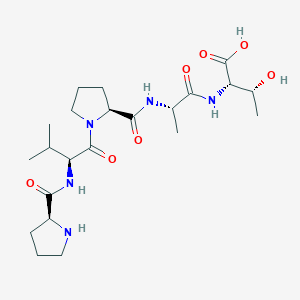![molecular formula C17H29BrO2 B14185689 2-{[(12-Bromododecyl)oxy]methyl}furan CAS No. 915798-87-7](/img/structure/B14185689.png)
2-{[(12-Bromododecyl)oxy]methyl}furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(12-Bromododecyl)oxy]methyl}furan is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring substituted with a 12-bromododecyl group via an ether linkage. The presence of the bromine atom and the long alkyl chain imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(12-Bromododecyl)oxy]methyl}furan typically involves the reaction of 2-furfuryl alcohol with 12-bromododecyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the furfuryl alcohol reacts with the bromine atom of the 12-bromododecyl bromide, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-{[(12-Bromododecyl)oxy]methyl}furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-based aldehydes or carboxylic acids.
Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Furan-based aldehydes or carboxylic acids.
Reduction Reactions: Tetrahydrofuran derivatives.
科学研究应用
2-{[(12-Bromododecyl)oxy]methyl}furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-{[(12-Bromododecyl)oxy]methyl}furan depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The bromine atom can also participate in biochemical reactions, forming covalent bonds with biological targets and inhibiting their function.
相似化合物的比较
Similar Compounds
- 2-{[(12-Chlorododecyl)oxy]methyl}furan
- 2-{[(12-Iodododecyl)oxy]methyl}furan
- 2-{[(12-Hydroxydodecyl)oxy]methyl}furan
Comparison
Compared to its analogs, 2-{[(12-Bromododecyl)oxy]methyl}furan is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications. Additionally, the long alkyl chain provides amphiphilic properties, enhancing its interaction with biological membranes and making it suitable for various applications in chemistry, biology, and medicine.
属性
CAS 编号 |
915798-87-7 |
|---|---|
分子式 |
C17H29BrO2 |
分子量 |
345.3 g/mol |
IUPAC 名称 |
2-(12-bromododecoxymethyl)furan |
InChI |
InChI=1S/C17H29BrO2/c18-13-9-7-5-3-1-2-4-6-8-10-14-19-16-17-12-11-15-20-17/h11-12,15H,1-10,13-14,16H2 |
InChI 键 |
LXLKXFVFIPYKBO-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)COCCCCCCCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



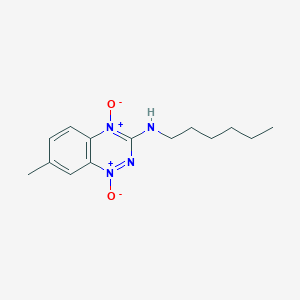

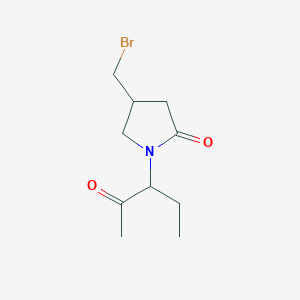
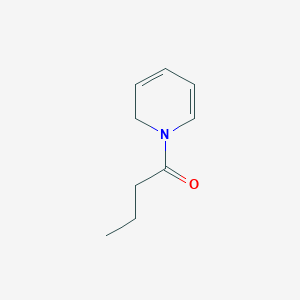
![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
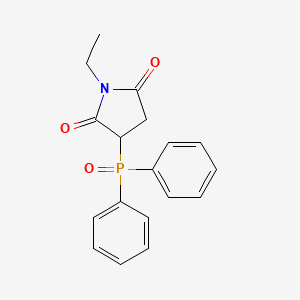
![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
